molecular formula C15H16N2O4S B3015777 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide CAS No. 899979-82-9

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B3015777
CAS No.: 899979-82-9
M. Wt: 320.36
InChI Key: YGTXANDGUZCAEA-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide is a chemical compound that features a unique structure combining a thiazinane ring, a phenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-bromo-3-chloropropane with a suitable precursor in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form the thiazinane ring . Subsequent steps involve coupling reactions to introduce the phenyl and furan carboxamide groups under specific conditions, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylpyridin-4-amine (DMAP) in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide is unique due to its combination of a thiazinane ring, phenyl group, and furan carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTXANDGUZCAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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